molecular formula C23H16Cl2N4O3 B10865841 4-[(1E)-N-(2,5-dichlorophenyl)ethanimidoyl]-2-(4-nitrophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-[(1E)-N-(2,5-dichlorophenyl)ethanimidoyl]-2-(4-nitrophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B10865841
M. Wt: 467.3 g/mol
InChI Key: SXDWVJZRGXJHCU-UHFFFAOYSA-N
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Description

This compound, also known by its CAS number 339278-34-1, belongs to the class of pyrazolones. Its IUPAC name is (1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)-1,4-pentadien-3-one . Let’s break down its structure:

Structure:\text{Structure:} Structure:

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Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of an aryl hydrazine with a β-diketone . The reaction proceeds through a cyclization step to form the pyrazolone ring. The specific synthetic route may vary, but the key steps include:

    Hydrazinolysis: The aryl hydrazine reacts with the β-diketone to form the hydrazone intermediate.

    Cyclization: The hydrazone undergoes intramolecular cyclization to yield the pyrazolone ring.

Industrial Production:: While not widely produced on an industrial scale, research laboratories synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, typically at the β-diketone moiety.

    Reduction: Reduction of the nitro group is possible.

    Substitution: Substituents on the phenyl rings can be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium hydroxide).

Major Products:: The major products depend on the specific reaction conditions. Oxidation may lead to the formation of carboxylic acids, while reduction could yield amino derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential pharmacological activities due to its structural features.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Limited industrial applications, but its reactivity makes it valuable in research.

Mechanism of Action

The exact mechanism remains an area of study. its potential targets and pathways likely involve interactions with enzymes or receptors due to its aromatic rings and functional groups.

Comparison with Similar Compounds

While this compound is unique in its specific substitution pattern, similar pyrazolones include:

    4-[(1E)-N-(4-chlorophenyl)ethanimidoyl]-2-(4-nitrophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one: .

    4-[(1E)-N-(4-ethoxyphenyl)ethanimidoyl]-2-(4-nitrophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one: .

Properties

Molecular Formula

C23H16Cl2N4O3

Molecular Weight

467.3 g/mol

IUPAC Name

4-[N-(2,5-dichlorophenyl)-C-methylcarbonimidoyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H16Cl2N4O3/c1-14(26-20-13-16(24)7-12-19(20)25)21-22(15-5-3-2-4-6-15)27-28(23(21)30)17-8-10-18(11-9-17)29(31)32/h2-13,27H,1H3

InChI Key

SXDWVJZRGXJHCU-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=C(C=CC(=C1)Cl)Cl)C2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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